molecular formula C12H15F3OSi B12632845 Trimethyl({2-[3-(trifluoromethyl)phenyl]ethenyl}oxy)silane CAS No. 921610-52-8

Trimethyl({2-[3-(trifluoromethyl)phenyl]ethenyl}oxy)silane

Cat. No.: B12632845
CAS No.: 921610-52-8
M. Wt: 260.33 g/mol
InChI Key: BFVHPUSSMUEOIV-UHFFFAOYSA-N
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Description

Trimethyl({2-[3-(trifluoromethyl)phenyl]ethenyl}oxy)silane is a specialized organosilicon reagent of significant interest in advanced organic synthesis and materials science. This compound features a silane-protected enol ether group tethered to a trifluoromethylphenyl moiety, making it a valuable bifunctional building block. The electron-withdrawing trifluoromethyl group enhances the stability and influences the electronic properties of the molecule, while the trimethylsilyl enol ether group serves as a versatile synthetic intermediate. In research applications, this reagent is primarily used in cross-coupling reactions and as a precursor for the introduction of the 3-(trifluoromethyl)phenyl-substituted vinyl fragment into more complex architectures. Its mechanism of action often involves the activation of the silicon-oxygen bond under mild conditions, facilitating the formation of new carbon-carbon bonds. This makes it particularly useful in the synthesis of fluorinated organic compounds, which are increasingly important in the development of pharmaceuticals, agrochemicals, and functional materials due to the unique properties imparted by the fluorine atom, such as metabolic stability and enhanced lipophilicity. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

921610-52-8

Molecular Formula

C12H15F3OSi

Molecular Weight

260.33 g/mol

IUPAC Name

trimethyl-[2-[3-(trifluoromethyl)phenyl]ethenoxy]silane

InChI

InChI=1S/C12H15F3OSi/c1-17(2,3)16-8-7-10-5-4-6-11(9-10)12(13,14)15/h4-9H,1-3H3

InChI Key

BFVHPUSSMUEOIV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC=CC1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthesis Procedure

The general procedure for synthesizing Trimethyl({2-[3-(trifluoromethyl)phenyl]ethenyl}oxy)silane can be summarized as follows:

  • Reagent Preparation : The reaction typically begins with the preparation of the necessary reagents, including chlorotrimethylsilane and a suitable ketone that contains the trifluoromethyl group.

  • Reaction Conditions : The synthesis is carried out under an inert atmosphere, often nitrogen, to prevent moisture interference. The reaction mixture is usually stirred at room temperature or at elevated temperatures depending on the specific protocol.

  • Quenching and Workup : After the reaction period, the mixture is quenched with an aqueous solution, followed by extraction with organic solvents like pentane or dichloromethane. The organic layers are dried over sodium sulfate and concentrated under reduced pressure.

Specific Reaction Steps

A detailed example of the synthesis includes:

  • Formation of the Enol Ether :

    • A solution of a ketone (for example, 9.08 mmol) is mixed with triethylamine and chlorotrimethylsilane in acetonitrile.
    • The mixture is stirred overnight at room temperature.
    • After completion, ice-water is added followed by extraction with pentane.
  • Conversion to Trimethyl Silane :

    • The crude product undergoes treatment with TMSCl (trimethylsilyl chloride) at low temperatures to form the desired silane compound.
    • The reaction is quenched with saturated sodium bicarbonate solution and extracted again with hexanes.
  • Purification :

    • The final product is purified through washing with brine and drying before being concentrated to yield a yellow oil.

Yield and Characterization

The yield of this compound can vary based on the specific conditions employed but typically ranges from 70% to 94%. Characterization methods include:

Parameter Value
Molecular Formula $$C{12}H{12}F_3OSi$$
Molecular Weight 260.33 g/mol
Typical Yield 70% - 94%
Solvent Used Acetonitrile, Pentane
Reaction Temperature Room temperature or elevated
Quenching Agent Saturated NaHCO₃ solution

This compound represents a valuable compound in synthetic chemistry due to its trifluoromethyl functionality. The outlined preparation methods provide a reliable route for its synthesis, emphasizing the importance of reagent selection and reaction conditions in achieving high yields and purity.

Chemical Reactions Analysis

Scientific Research Applications

Trimethyl({2-[3-(trifluoromethyl)phenyl]ethenyl}oxy)silane has a wide range of scientific research applications:

Comparison with Similar Compounds

Trimethyl[(3-Trifluoromethylphenyl)ethynyl]silane (CAS 40230-93-1)

Molecular Formula : C₁₂H₁₃F₃Si
Molecular Weight : 242.31 g/mol
Key Features :

  • Ethynyl (triple bond) linkage instead of ethenyloxy.
  • Lacks the oxygen atom present in the target compound.

Contrast with Target Compound :

  • Ethynyl groups are less prone to hydrolysis than ethenyloxy linkages.

(Trifluoromethyl)trimethylsilane (CAS 81290-20-2)

Molecular Formula : C₄H₉F₃Si
Molecular Weight : 142.20 g/mol
Key Features :

  • Directly bonds the trifluoromethyl group to silicon.
  • Simpler structure without aromatic or unsaturated linkages.

Contrast with Target Compound :

  • Lacks the aromatic and ethenyloxy components, limiting its use in aromatic systems.
  • Smaller molecular weight increases volatility but reduces structural complexity.

Hydramethylnon (CAS 67485-29-4)

Key Features :

  • Contains a trifluoromethylphenyl-ethenyl substituent within a hydrazone complex.

Contrast with Target Compound :

  • The trifluoromethylphenyl-ethenyl group is embedded in a heterocyclic core, differing significantly in bioactivity and synthetic utility.

Triethoxy(ethyl)silane (CAS 78-07-9)

Molecular Formula : C₈H₂₀O₃Si
Molecular Weight : 192.32 g/mol
Key Features :

  • Ethyl and ethoxy substituents on silicon.

Contrast with Target Compound :

  • Ethoxy groups increase hydrophilicity and hydrolysis rates compared to methyl groups.
  • Lacks fluorinated aromatic components, limiting electronic effects.

Data Table: Comparative Overview of Key Compounds

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
Trimethyl({2-[3-(Trifluoromethyl)phenyl]ethenyl}oxy)silane - C₁₂H₁₃F₃SiO (est.) ~258.3 (est.) Ethenyloxy bridge, CF₃-phenyl Organic synthesis, potential agrochemicals
Trimethyl[(3-Trifluoromethylphenyl)ethynyl]silane 40230-93-1 C₁₂H₁₃F₃Si 242.31 Ethynyl linkage, CF₃-phenyl Cross-coupling reactions, polymers
(Trifluoromethyl)trimethylsilane 81290-20-2 C₄H₉F₃Si 142.20 Si–CF₃ bond Trifluoromethylation reagent
Hydramethylnon 67485-29-4 C₂₅H₂₄F₆N₄O 494.47 CF₃-phenyl-ethenyl in hydrazone Insecticide
Triethoxy(ethyl)silane 78-07-9 C₈H₂₀O₃Si 192.32 Ethyl, ethoxy substituents Polymer surface modification

Research Findings and Key Observations

Electronic Effects : The trifluoromethyl group in all compared compounds enhances electron-withdrawing properties, stabilizing intermediates in aromatic substitution reactions .

Hydrolytic Stability : The ethenyloxy group in the target compound may render it more susceptible to hydrolysis compared to ethynyl-linked analogs .

Synthetic Utility : Silicon-based compounds with unsaturated linkages (ethynyl/ethenyl) are prized for constructing conjugated materials, though reactivity varies with bond type .

Biological Activity

Trimethyl({2-[3-(trifluoromethyl)phenyl]ethenyl}oxy)silane is a silane compound characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring and an ethenyl linkage. Its molecular formula is C12H13F3Si, with a molecular weight of approximately 260.33 g/mol. This compound has garnered attention in the fields of organic synthesis and pharmacology due to its significant biological activity, particularly related to the properties imparted by the trifluoromethyl group.

Biological Significance

The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of bioactive compounds. This modification can lead to improved pharmacokinetic properties, making derivatives of this compound valuable in drug development. Research indicates that such compounds can interact with various biological targets, potentially leading to altered biological responses.

The mechanism by which this compound exerts its effects involves:

  • Electron-Withdrawing Properties : The trifluoromethyl group acts as a strong electron-withdrawing substituent, influencing the reactivity of adjacent functional groups.
  • Nucleophilic Substitutions : The compound participates in nucleophilic substitutions and coupling reactions, crucial for forming carbon-fluorine bonds in pharmaceuticals and agrochemicals.
  • Interaction with Biological Targets : Compounds modified with this silane can interact with receptors or enzymes, leading to significant biological effects, including antibacterial and anticancer activities.

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial properties of several trifluoromethylated compounds derived from similar silanes. The minimum inhibitory concentrations (MICs) against Bacillus mycoides, Escherichia coli, and Candida albicans were determined, revealing that certain derivatives exhibited potent antibacterial effects, with MIC values as low as 4.88 µg/mL for the most active compound .
  • Anticancer Activity : In another study focusing on anticancer properties, various trifluoromethylated compounds were tested against eight human cancer cell lines (A549, HCT116, PC3, A431, HePG2, HOS, PACA2, and BJ1). Some compounds demonstrated IC50 values better than Doxorubicin, a standard chemotherapy drug, indicating their potential as effective anticancer agents .

Comparative Analysis

The unique structure of this compound allows it to stand out among similar compounds. Below is a comparison table highlighting the differences in key properties and applications:

Property/CompoundThis compoundTrifluoromethyltrimethylsilane (Ruppert-Prakash reagent)
Molecular FormulaC12H13F3SiCF3Si(CH3)3
Molecular Weight260.33 g/molNot specified
Biological ApplicationsAntibacterial, anticancerTrifluoromethylation reagent
Mechanism of ActionInteraction with biological targetsIntroduction of trifluoromethyl groups
Key FeaturesEnhanced lipophilicity and metabolic stabilityStrong electron-withdrawing properties

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Trimethyl({2-[3-(trifluoromethyl)phenyl]ethenyl}oxy)silane in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use NIOSH/EN 166-compliant face shields and safety glasses. Wear chemically resistant gloves (e.g., nitrile) and inspect them prior to use to avoid skin contact .
  • Body Protection : Full-body chemical suits are recommended, with material selection based on workplace concentration .
  • Handling Practices : Conduct work in well-ventilated areas, wash hands thoroughly after handling, and avoid exposure to incompatible materials (data not fully reported) .
  • Storage : Stable under recommended conditions, but avoid extreme temperatures or reactive environments due to limited decomposition data .

Q. What synthetic routes are documented for this compound?

  • Methodological Answer :

  • Stepwise Fluorination : A representative method involves reacting methyl 3-chloro-5-trifluoromethylbenzoate with trifluoromethyltrimethylsilane (TMS-CF₃) in the presence of cesium fluoride (CsF) in ethylene glycol dimethyl ether at 0°C. The mixture is stirred at room temperature, followed by extraction with tert-butyl methyl ether and purification via reduced-pressure distillation .
  • Silane Coupling : Analogous procedures for similar silanes (e.g., trimethylsilyl ethers) suggest using organolithium reagents (e.g., n-BuLi) in THF at low temperatures (-78°C) to activate substrates before introducing silyl groups .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1^1H NMR and 13^{13}C NMR to identify proton environments (e.g., vinyloxy and trifluoromethyl groups) and silicon coupling patterns. IR spectroscopy verifies Si-O-C and C-F stretches .
  • Purity Assessment : Gas chromatography-mass spectrometry (GC-MS) and high-resolution mass spectrometry (HRMS) are critical for detecting impurities and confirming molecular weight .

Advanced Research Questions

Q. How can researchers optimize the final synthetic step to improve yield?

  • Methodological Answer :

  • Reaction Conditions : Evidence indicates lower yields in the final step of related silane syntheses. Optimization may involve:
  • Catalyst Screening : Test alternative fluoride sources (e.g., KF, TBAF) to enhance nucleophilic trifluoromethylation efficiency .
  • Temperature Control : Gradual warming (e.g., -20°C to RT) instead of immediate room-temperature stirring may reduce side reactions .
  • Purification : Replace distillation with column chromatography using silica gel and hexane/ethyl acetate gradients to isolate the product more effectively .

Q. What are the reactivity patterns of this compound under catalytic cross-coupling conditions?

  • Methodological Answer :

  • Pd-Catalyzed Reactions : The vinyloxy-silane moiety may participate in Stille or Suzuki-Miyaura couplings. For example, the trimethylsilyl group can act as a directing or stabilizing agent in palladium-catalyzed arylations .
  • Electrophilic Fluorination : The trifluoromethyl group could influence reactivity in radical reactions or electrophilic substitutions, though direct data is limited. Testing with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C may reveal oxidation pathways .

Q. How does the trifluoromethyl group impact spectroscopic properties and stability?

  • Methodological Answer :

  • NMR Shifts : The -CF₃ group deshields adjacent protons, causing distinct 1^1H NMR signals (e.g., δ 7.4–7.6 ppm for aromatic protons). 19^{19}F NMR shows a characteristic triplet near δ -60 ppm .
  • Stability : The compound is stable under inert atmospheres but may hydrolyze in aqueous acidic/basic conditions. Long-term storage in anhydrous solvents (e.g., THF) under argon is advised .

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